molecular formula C17H11F2N3O2S2 B12165206 1-[4-(Difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

1-[4-(Difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

Cat. No.: B12165206
M. Wt: 391.4 g/mol
InChI Key: YFUDPGWEKVYLBE-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic compound that features a combination of difluoromethoxyphenyl and triazolobenzothiazolylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves multiple steps:

    Formation of the Triazolobenzothiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzothiazole and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Difluoromethoxyphenyl Group: This step often involves nucleophilic substitution reactions where a difluoromethoxyphenyl halide reacts with a nucleophile, such as a thiol or amine, to form the desired ether linkage.

    Coupling of the Two Fragments: The final step involves coupling the triazolobenzothiazole core with the difluoromethoxyphenyl group through a sulfanyl linkage, typically using reagents like thionyl chloride or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the triazolobenzothiazole core can interact with active sites or allosteric sites of proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Methoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-[4-(Chloromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone: Contains a chloromethoxy group, which may alter its reactivity and biological activity.

Uniqueness

1-[4-(Difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical properties and biological activities. The difluoromethoxy group is known to enhance metabolic stability and improve pharmacokinetic properties, making this compound a promising candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H11F2N3O2S2

Molecular Weight

391.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C17H11F2N3O2S2/c18-15(19)24-11-7-5-10(6-8-11)13(23)9-25-16-20-21-17-22(16)12-3-1-2-4-14(12)26-17/h1-8,15H,9H2

InChI Key

YFUDPGWEKVYLBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)C4=CC=C(C=C4)OC(F)F)S2

Origin of Product

United States

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